molecular formula C26H25N5O2S B11031621 N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide

N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide

Cat. No.: B11031621
M. Wt: 471.6 g/mol
InChI Key: CYYBGHLKAFDUDJ-UHFFFAOYSA-N
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Description

DMQS , is a chemical compound with the following structure:

!Compound Structure

It is a sulfonamide derivative, and its molecular formula is C26H24N6O2S. DMQS has been studied for its corrosion inhibition properties, particularly on mild steel (MS) surfaces in hydrochloric acid (HCl) environments .

Preparation Methods

The synthetic routes to prepare DMQS are not explicitly mentioned in the available literature. industrial production methods likely involve multi-step organic synthesis, starting from commercially available precursors. Further research would be needed to uncover specific synthetic pathways and reaction conditions.

Chemical Reactions Analysis

DMQS may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific transformation. Unfortunately, detailed information on major products formed from these reactions is not readily accessible.

Scientific Research Applications

DMQS’s applications extend across different scientific fields:

    Corrosion Inhibition: As mentioned earlier, DMQS acts as an effective corrosion inhibitor for mild steel in acidic environments.

    Medicinal Chemistry: Sulfonamides have a history of safe therapeutic use in humans

    Materials Science: Understanding DMQS’s adsorption behavior on metallic surfaces contributes to materials protection and design.

Mechanism of Action

The exact mechanism by which DMQS exerts its corrosion inhibition effects remains an active area of research. Computational studies using density functional theory (DFT) have explored its molecular and electronic structure. DMQS’s EHOMO value of –6.256 eV suggests it fortifies MS against corrosive attack, making it an effective inhibitor .

Comparison with Similar Compounds

While DMQS’s uniqueness is not explicitly discussed, it can be compared with other sulfonamides and corrosion inhibitors. Further investigations could identify similar compounds for comparison.

Properties

Molecular Formula

C26H25N5O2S

Molecular Weight

471.6 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonyl-3-(4-phenylphenyl)guanidine

InChI

InChI=1S/C26H25N5O2S/c1-18-9-15-24(16-10-18)34(32,33)31-26(30-25-27-19(2)17-20(3)28-25)29-23-13-11-22(12-14-23)21-7-5-4-6-8-21/h4-17H,1-3H3,(H2,27,28,29,30,31)

InChI Key

CYYBGHLKAFDUDJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\NC2=CC=C(C=C2)C3=CC=CC=C3)/NC4=NC(=CC(=N4)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC=C(C=C2)C3=CC=CC=C3)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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